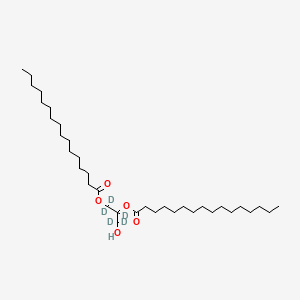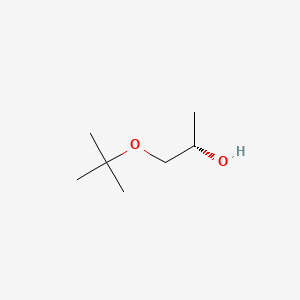
Quinethazone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinethazone-d5 is an isotopically labeled derivative of Quinethazone, a thiazide-like diuretic used primarily for the treatment of hypertension. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This isotopic labeling is particularly useful in research applications, including pharmacokinetic studies and metabolic investigations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinethazone-d5 typically involves the incorporation of deuterium into the Quinethazone molecule. One common method is the deuteration of ethyl groups in the presence of deuterium gas. The reaction conditions often include the use of a palladium catalyst under high pressure and temperature to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinethazone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Quinethazone-d5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the distribution and breakdown of Quinethazone in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Quinethazone.
Industry: Applied in the development of new diuretic drugs and in quality control processes
Mechanism of Action
Quinethazone-d5, like Quinethazone, acts as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This inhibition is mediated through the Na-Cl cotransporter, leading to increased excretion of sodium, chloride, and water. The compound also affects potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive effects are partly due to vasodilation, which is facilitated by the activation of calcium-activated potassium channels in vascular smooth muscles .
Comparison with Similar Compounds
Quinethazone-d5 can be compared with other thiazide-like diuretics such as:
Chlorothiazide: Similar mechanism of action but differs in its chemical structure and potency.
Hydrochlorothiazide: More commonly used in clinical settings, with a slightly different pharmacokinetic profile.
Metolazone: Known for its longer duration of action and higher potency compared to Quinethazone.
This compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracking and tracing the compound is essential.
Properties
CAS No. |
1794737-41-9 |
|---|---|
Molecular Formula |
C10H12ClN3O3S |
Molecular Weight |
294.765 |
IUPAC Name |
7-chloro-4-oxo-2-(1,1,2,2,2-pentadeuterioethyl)-2,3-dihydro-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17)/i1D3,2D2 |
InChI Key |
AGMMTXLNIQSRCG-ZBJDZAJPSA-N |
SMILES |
CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl |
Synonyms |
2-(Ethyl-d5)-7-chloro-1,2,3,4-tetrahydro-4-oxoquinazoline-6-sulfonamide; 2-(Ethyl-d5)-7-chloro-2,3-dihydro-4(1H)-quinazolone-6-sulfonamide; Aquamox-d5; CL 36010-d5; Hydromox-d5; Idrokin-d5; Quimethazin-d5; Quinethazon-d5; Quinethazonum-d5; 7-Chloro-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)


![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)
![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)

